[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone
Description
The compound 3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is a dibenzo[b,e][1,4]diazepine derivative characterized by:
- Two aromatic systems: A dibenzodiazepine core fused with two benzene rings.
- Substituents: 3,4-Dimethoxyphenyl group at position 2. 3,4,5-Trimethoxyphenyl group at position 11. Hydroxyl group at position 1. Phenyl methanone at position 10.
The hydroxyl group may enhance solubility and hydrogen-bonding interactions, while the methoxy substituents contribute to lipophilicity and steric effects.
Properties
Molecular Formula |
C37H36N2O7 |
|---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
5-benzoyl-9-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C37H36N2O7/c1-42-30-16-15-23(19-31(30)43-2)24-17-27-34(29(40)18-24)35(25-20-32(44-3)36(46-5)33(21-25)45-4)39(28-14-10-9-13-26(28)38-27)37(41)22-11-7-6-8-12-22/h6-16,19-21,24,35,38H,17-18H2,1-5H3 |
InChI Key |
RHBSHZCSCXBDRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone typically involves multi-step organic reactions. One common approach is the cyclization reaction, where starting materials such as 3,4-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde undergo a series of condensation and cyclization steps to form the diazepine core . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and organic solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as DNA and proteins. Its ability to intercalate with DNA makes it a candidate for anticancer research .
Medicine
In medicine, the compound’s pharmacological properties are investigated for potential therapeutic applications. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple methoxy groups and diazepine core allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following dibenzo[b,e][1,4]diazepine derivatives share structural similarities but differ in substituents, impacting their physicochemical and biological properties:
Key Structural and Functional Differences
Methoxy Group Variations: The target compound’s 3,4,5-trimethoxyphenyl group (vs. mono-/dimethoxy in others) may enhance binding to targets sensitive to methoxy-rich motifs, such as tubulin. 3,4-Dimethoxyphenyl in the target and compounds contrasts with the 4-methoxyphenyl in , altering steric and electronic profiles.
Trifluoromethyl (CF₃) in and increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration.
Hydroxyl vs. Acyl Groups: The target’s 1-hydroxyl group contrasts with hexanoyl () or hydroxypropanoyl (). Hydroxyl groups improve solubility but may reduce membrane permeability compared to acylated analogs.
Phenyl Methanone vs. Bromobenzoyl: The phenyl methanone in the target compound lacks the electrophilic bromine seen in , suggesting milder reactivity and different interaction patterns.
Research Findings and Data Gaps
- Synthetic Challenges : Introducing multiple methoxy groups (as in the target compound) requires meticulous protection/deprotection steps, increasing synthetic complexity compared to simpler analogs.
- Biological Data : While structural analogs in –8 lack explicit activity data, their substituent profiles suggest testable hypotheses. For example, the target compound’s hydroxyl group could be critical for inhibiting oxidative stress pathways.
- Computational Predictions : AutoDock4 simulations could model the target compound’s binding to tubulin or kinases, leveraging its methoxy-rich structure for high-affinity interactions.
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of dibenzo[b,e][1,4]diazepines, which are known for their diverse pharmacological properties. The structure features multiple methoxy groups and a hydroxyl group that may contribute to its biological activity.
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to dibenzo[b,e][1,4]diazepines exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction
A study involving a derivative of the compound demonstrated that it could induce apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest in the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. In vitro assays have shown that it can protect neuronal cells from oxidative stress-induced damage.
The neuroprotective effects are thought to be mediated through the inhibition of reactive oxygen species (ROS) production and the upregulation of antioxidant enzymes.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Studies indicate that it has favorable absorption characteristics with moderate bioavailability.
Toxicological Profile
Toxicity assessments reveal that while the compound exhibits promising biological activity, it also presents potential toxicity at higher concentrations. Therefore, further studies are necessary to determine safe dosage levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
